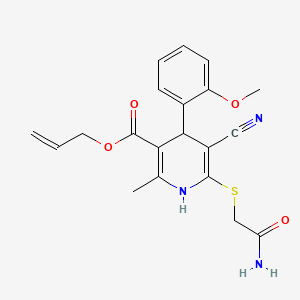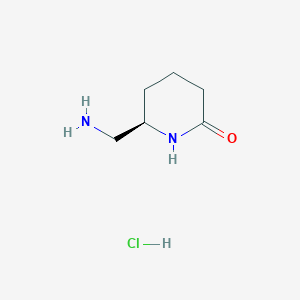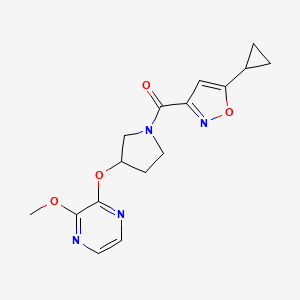![molecular formula C12H12ClNO4 B2703506 N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide CAS No. 444065-67-2](/img/structure/B2703506.png)
N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin ring system
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
Based on its reported inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may bind to these enzymes and reduce their activity.
Biochemical Pathways
Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may influence nerve signal transmission and inflammatory responses.
Result of Action
Based on its reported inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide typically involves the following steps:
Formation of the Benzo[1,4]dioxin Ring: The initial step involves the cyclization of appropriate precursors to form the benzo[1,4]dioxin ring. This can be achieved through the reaction of catechol derivatives with suitable reagents under acidic or basic conditions.
Acetylation: The benzo[1,4]dioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 7-position.
Chlorination: The final step involves the introduction of the chloroacetamide group. This is typically done by reacting the acetylated benzo[1,4]dioxin with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloroacetamide group, potentially converting it to an amine.
Substitution: The chloro group in the acetamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents, inhibiting the growth of various bacterial strains.
Enzyme Inhibitors: Some derivatives act as inhibitors of enzymes such as lipoxygenase, which is involved in inflammatory processes.
Industry:
Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or unique optical characteristics.
Vergleich Mit ähnlichen Verbindungen
- N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide
- N-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-acetamide
Comparison:
- Structural Differences: While similar in the benzo[1,4]dioxin core, these compounds differ in their substituents, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide is unique due to its specific acetyl and chloroacetamide groups, which confer distinct reactivity and potential applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-7(15)8-4-10-11(18-3-2-17-10)5-9(8)14-12(16)6-13/h4-5H,2-3,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJGBADPPUJZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2703429.png)

![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2703435.png)

![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)

![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)
![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)
